Cas no 1668-19-5 (3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine)
![3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine structure](https://ja.kuujia.com/scimg/cas/1668-19-5x500.png)
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
- (3Z)-3-Dibenzo[b,E]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine
- 11-(3-(dimethylamino)propylidene)-6h-dibenz(b,e)0xepine
- 11-(3-dimethylamino-propyliden)-6,11-dihydro-dibenz(b,e)oxipin
- 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenz(b,e)oxipin
- 3-dibenz(b,e)oxepin-11(6h)-ylidene-n,n-dimethyl-1-propanamin
- 3-Dibenz[b,e]oxepin-(6H)-ylidene-N,N-dimethyl-1-propanamine
- 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine
- Aponal
- DOXEPIN HCL
- Doxepin Hydrochloride
- Doxepin hydrochloride,11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepinhydrochloride
- Curatin
- Docepin
- Doxepine
- P-3693A
- Quitaxon
- p3693a
- NSC-108160
- NCGC00015344-02
- N,N-Dimethyldibenz(b,e)oxepin-delta(11(6H),gamma)-propylamine
- 1-Propanamine, 3-dibenz(b,e)oxepin-11(6H)-ylidene-N,N-dimethyl-
- NSC 108160
- Dibenz(b,e)oxepin-delta(11(6H),gamma)-propylamine, N,N-dimethyl-
- 1-PROPANAMINE, 3-DIBENZ(B,E)OXEPIN-11(6H)-YLIDENE-N,N-DIMETHYL-, (3E)-
- CS-0013584
- Sinequan (TN)
- NS00098752
- HY-B0725A
- Doxepin [USAN:INN:BAN]
- E-DOXEPIN
- NCGC00015344-03
- D04AX01
- (3e)-3-(Dibenzo[b,E]oxepin-11(6h)-Ylidene)-N,N-Dimethylpropan-1-Amine
- N06AA12
- CHEBI:4710
- Doxepin [INN:BAN]
- UNII-5ASJ6HUZ7D
- 3607-34-9
- Lopac-D-4526
- MF 10
- Prestwick3_000263
- GTPL1225
- SCHEMBL116895
- DTXSID7022966
- [11C]-doxepin
- (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
- Doxepin [USAN]
- Dibenz(b,e)oxepin-delta(sup 11(6H)),gamma-propylamine, N,N-dimethyl-
- DOXEPIN IS A CIS-TRANS (APPROXIMATELY 1:5) MIXTURE
- 5EH
- Doxepinum [INN-Latin]
- Prestwick2_000263
- SDCCGSBI-0050327.P002
- 5ASJ6HUZ7D
- BRD-K36616567-003-01-5
- US8629135, SW-07
- C06971
- Lopac0_000339
- UNII-851NLB57HQ
- NCGC00015344-04
- NCGC00015344-12
- DOXEPIN, E-ISOMER
- Methyllactate
- DTXSID90859605
- BDBM112780
- BRD-K54462405-003-16-5
- CAS-1229-29-4
- Q27077103
- Tocris-0508
- (e)-doxepin
- 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-
- Doxepinum
- HSDB 3069
- 1668-19-5
- 11-(3-(Dimethylamino)propylidene)-6H-dibenz(b,e)oxepine
- Deptran
- NCGC00162127-01
- Doxepina
- CCG-204434
- NCGC00024623-01
- trans-doxepin
- Doxepina [INN-Spanish]
- BPBio1_000118
- 3-DIBENZO(B,E)OXEPIN-11(6H)-YLIDENE-N,N-DIMETHYLPROPAN-1-AMINE
- L000699
- D07875
- doxepin
- BRD-K54462405-003-03-3
- CHEMBL860
- Doxepinum (INN-Latin)
- BSPBio_000106
- [11C]doxepin
- Doxepina (INN-Spanish)
- GTPL3958
- 851NLB57HQ
- Doxepin, (E)-
- (3E)-3-DIBENZO(B,E)OXEPIN-11(6H)-YLIDENE-N,N-DIMETHYLPROPAN-1-AMINE
- Sinequan
- DTXCID202966
- NCGC00015344-01
- CCRIS 9176
- Doxepin (INN)
- ODQWQRRAPPTVAG-GZTJUZNOSA-N
- (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
- DA-52672
- NCGC00015344-16
-
- インチ: InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
- InChIKey: ODQWQRRAPPTVAG-UHFFFAOYSA-N
- ほほえんだ: CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C13
計算された属性
- せいみつぶんしりょう: 279.16200
- どういたいしつりょう: 279.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 12.5
じっけんとくせい
- 色と性状: 油性液体
- 密度みつど: 1.0594 (rough estimate)
- ゆうかいてん: 187-189°C
- ふってん: bp0.03 154-157°; bp0.2 260-270°
- 屈折率: 1.5000 (estimate)
- PSA: 12.47000
- LogP: 3.96240
- ようかいせい: 未確定
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine セキュリティ情報
- 危険カテゴリコード: 25
- セキュリティの説明: 36/37/39-45
-
危険物標識:
- どくせい:LD50 in mice, rats (mg/kg): 26, 16 i.v.; 79, 182 i.p.; 135, 147 orally (Ribbentrop, Schaumann)
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA89177-1g |
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine |
1668-19-5 | 98% | 1g |
$624.00 | 2024-04-20 | |
Aaron | AR001XNP-250mg |
1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl- |
1668-19-5 | 250mg |
$122.00 | 2023-12-15 | ||
A2B Chem LLC | AA89177-5g |
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine |
1668-19-5 | 5g |
$413.00 | 2024-01-03 | ||
1PlusChem | 1P001XFD-250mg |
1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl- |
1668-19-5 | >98% | 250mg |
$144.00 | 2025-02-19 | |
Aaron | AR001XNP-5mg |
1-PROPANAMINE, 3-DIBENZ[B,E]OXEPIN-11(6H)-YLIDENE-N,N-DIMETHYL- |
1668-19-5 | 98% | 5mg |
$654.00 | 2025-01-21 | |
Aaron | AR001XNP-100mg |
1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl- |
1668-19-5 | 100mg |
$90.00 | 2023-12-15 | ||
1PlusChem | 1P001XFD-1g |
1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl- |
1668-19-5 | >98% | 1g |
$348.00 | 2025-02-19 | |
Aaron | AR001XNP-1g |
1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl- |
1668-19-5 | 1g |
$316.00 | 2023-12-15 | ||
Ambeed | A174542-1g |
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine |
1668-19-5 | 95+% | 1g |
$392.0 | 2025-03-03 | |
1PlusChem | 1P001XFD-100mg |
1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl- |
1668-19-5 | >98% | 100mg |
$110.00 | 2025-02-19 |
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine 関連文献
-
Qiao Sun,Jean-Fran?ois Soulé Chem. Soc. Rev. 2021 50 10806
-
E. Bishop,W. Hussein Analyst 1984 109 73
-
Arnold Bahlmann,Jana Falkenhagen,Michael G. Weller,Ulrich Panne,Rudolf J. Schneider Analyst 2011 136 1357
-
Xin Wang,Jiali Zha,Wei Zhang,Wen Zhang,Bo Tang Analyst 2020 145 6119
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amineに関する追加情報
Recent Advances in the Study of 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine (CAS: 1668-19-5)
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine (CAS: 1668-19-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential therapeutic applications, particularly in the context of neurological disorders and cancer. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.
Recent investigations into the pharmacological profile of 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine have revealed its affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in the treatment of mood disorders such as depression and anxiety. Additionally, its unique chemical structure has been shown to interact with cellular signaling pathways involved in cancer progression, making it a candidate for further oncological research.
In vitro and in vivo studies have demonstrated the compound's ability to modulate key biological processes. For instance, research has shown that 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings are supported by molecular docking studies, which indicate strong binding interactions with specific protein targets involved in cancer cell survival.
Despite these promising results, challenges remain in the development of this compound for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent advancements in drug delivery systems, including nanoparticle-based formulations, may offer solutions to some of these challenges, enhancing the compound's therapeutic potential.
In conclusion, 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine represents a promising area of research in chemical biology and pharmaceutical science. Its dual potential in neurology and oncology underscores the need for continued investigation. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in more complex disease models, paving the way for potential clinical trials.
1668-19-5 (3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine) 関連製品
- 949141-22-4((E)-Olopatadine Hydrochloride)
- 113806-05-6(Olopatadine)
- 113835-76-0(Olopatadine Methanol)
- 1376615-97-2(Olopatadine CarbaldehydeDISCONTINUED)
- 113806-06-7((E)-Olopatadine)
- 3607-18-9(1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-)
- 113805-71-3(Olopatadine Methyl Ester)
- 2694724-82-6({4-(methanesulfinylmethyl)phenylmethyl}(methyl)amine)
- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)
- 15467-31-9(2-(1H-indol-3-yl)-2-methylpropan-1-amine)
